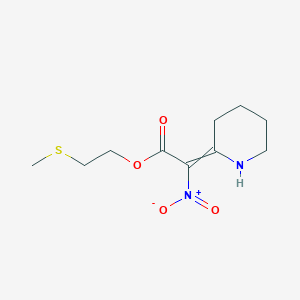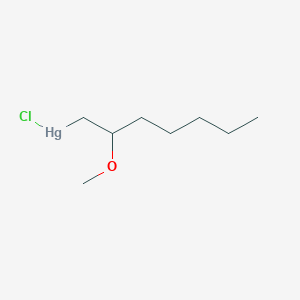![molecular formula C10H5N2NaO4S B14517468 Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt CAS No. 63182-22-9](/img/structure/B14517468.png)
Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthalene ring fused with an oxadiazole ring and a sulfonic acid group, with sodium as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with suitable reagents to form the oxadiazole ring. The sulfonation of the naphthalene ring is achieved using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the sulfonic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the oxadiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Naphthalene sulfonic acid: Similar structure but lacks the oxadiazole ring.
Oxadiazole derivatives: Compounds containing the oxadiazole ring but different substituents.
Uniqueness
Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt is unique due to the combination of the naphthalene and oxadiazole rings with a sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63182-22-9 |
|---|---|
Molecular Formula |
C10H5N2NaO4S |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
sodium;benzo[g][1,2,3]benzoxadiazole-6-sulfonate |
InChI |
InChI=1S/C10H6N2O4S.Na/c13-17(14,15)9-3-1-2-7-6(9)4-5-8-10(7)16-12-11-8;/h1-5H,(H,13,14,15);/q;+1/p-1 |
InChI Key |
QGZDLJPYEMOIOC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC3=C2ON=N3)C(=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)


![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
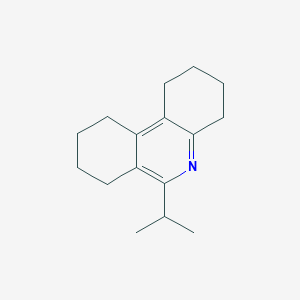
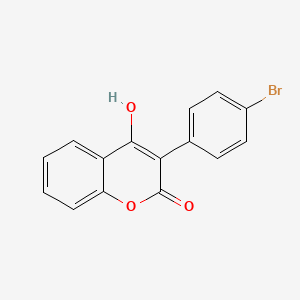
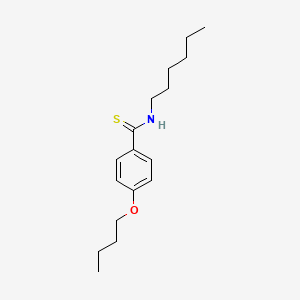

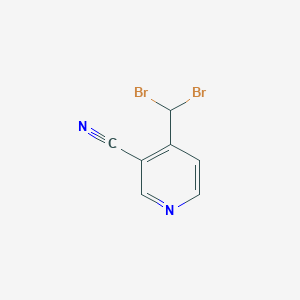
![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
